1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE

Description

Historical Context and Significance of Pyrazine (B50134) Scaffolds in Chemical Research

The pyrazine scaffold is a vital building block in the development of new chemical entities. Historically, pyrazine derivatives have been identified as key components in the flavor and aroma of many roasted or cooked foods. thegoodscentscompany.comnih.gov This initial discovery in food science paved the way for deeper investigation into their chemical properties and potential applications.

In medicinal chemistry, the pyrazine ring is considered a "privileged scaffold." This term refers to molecular frameworks that are able to bind to multiple biological targets with high affinity, making them valuable starting points for drug discovery. nih.govnih.gov Pyrazine derivatives have been shown to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.commdpi.com For instance, pyrazinamide (B1679903) is a cornerstone drug in the treatment of tuberculosis. The structural rigidity and unique electronic properties of the pyrazine ring, along with its ability to form hydrogen bonds, contribute to its successful application in designing targeted therapies. mdpi.com Beyond medicine, pyrazines are also researched for their applications as corrosion inhibitors for metals and alloys. nih.gov

Overview of 1-(5-Methyl-pyrazin-2-yl)-ethanone within the Pyrazine Family

This compound, also known by synonyms such as 2-Acetyl-5-methylpyrazine, is a specific derivative that exemplifies the characteristics of the pyrazine family. nist.govimpurity.com It is recognized for its distinctive nutty, roasted aroma and is naturally found in a variety of food products, including roasted hazelnuts, pan-fried mushrooms, and certain teas. thegoodscentscompany.com

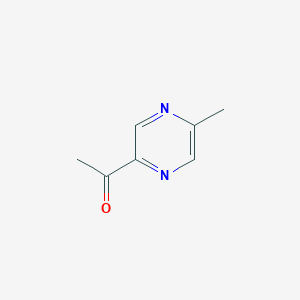

Its fundamental chemical and physical properties are well-documented. It exists as an off-white to pale yellow solid with a defined melting point. impurity.com The structure consists of a pyrazine ring substituted with a methyl group at position 5 and an acetyl group at position 2. This substitution pattern is crucial to its chemical identity and reactivity. The carbonyl group of the ethanone (B97240) moiety is a site for potential chemical transformations, such as nucleophilic substitution or aldol (B89426) condensation reactions, making it a useful intermediate in organic synthesis. smolecule.com

Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 22047-27-4 | nist.govimpurity.com |

| Molecular Formula | C₇H₈N₂O | nist.govimpurity.com |

| Molecular Weight | 136.15 g/mol | nist.govimpurity.com |

| Appearance | Off-White to Pale Yellow Solid | impurity.com |

| Melting Point | 54-56 °C | impurity.com |

| Flash Point | 95.00 °C | thegoodscentscompany.com |

Spectroscopic analysis is essential for the identification and characterization of such compounds. Gas chromatography is a common technique used, and the retention indices for this compound have been determined on various column types.

Gas Chromatography Data for this compound

| Column Type | Retention Index | Reference |

|---|---|---|

| Non-polar | 1080 | nist.gov |

| Non-polar | 1093 | nist.gov |

| Polar | 1714 | nist.gov |

Current Research Landscape and Future Directions for Pyrazine Derivatives

The study of pyrazine derivatives is a dynamic and evolving field. Current research continues to build upon their known applications while exploring new frontiers. A significant trend is the increasing demand for natural flavoring agents in the food and beverage industry, which drives research into the microbial and enzymatic synthesis of pyrazines to offer natural alternatives to synthetic flavors. marketresearchintellect.comd-nb.info

In the pharmaceutical sector, the focus is on designing novel pyrazine-based drugs with enhanced selectivity and efficacy. marketresearchintellect.com Researchers are actively investigating structure-activity relationships to develop potent anticancer agents that target specific molecular pathways in cancer cells. mdpi.comnih.gov For example, pyrazole (B372694) derivatives, which are structurally related to pyrazines, are being designed as inhibitors for various protein kinases involved in cancer progression. nih.govnih.gov

Furthermore, innovative applications for pyrazine derivatives are emerging. Recent studies have explored their use as elicitors to enhance the production of valuable secondary metabolites in plant cell cultures. nih.gov The development of new synthetic methodologies, including more sustainable and efficient chemo-enzymatic processes, is also a key area of research that promises to expand the accessibility and application of this versatile class of compounds. d-nb.info The future of pyrazine chemistry looks promising, with expanding roles in high-value specialty chemicals, advanced materials, and next-generation pharmaceuticals. marketresearchintellect.com

Structure

3D Structure

Properties

IUPAC Name |

1-(5-methylpyrazin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-3-9-7(4-8-5)6(2)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQFLJXNMCVMCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176523 | |

| Record name | 2-Acetyl-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22047-27-4 | |

| Record name | 2-Acetyl-5-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022047274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetyl-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-methylpyrazin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYL-5-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6TS3KS3X3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Spectroscopic Characterization and Structural Elucidation in Pyrazine Chemistry

Advanced Spectroscopic Techniques for Structural Confirmation

Modern spectroscopy offers a powerful toolkit for chemists. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each probe different aspects of the molecular structure, from the nuclear spin environment to vibrational modes and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the proton NMR spectrum of 1-(5-methyl-pyrazin-2-yl)-ethanone, distinct signals are expected for the two non-equivalent aromatic protons on the pyrazine (B50134) ring and the two different methyl groups (the acetyl methyl and the ring-substituted methyl). The chemical shifts of the ring protons are influenced by the electron-withdrawing effects of the nitrogen atoms and the acetyl group, typically appearing in the downfield region. The methyl groups would appear as sharp singlets in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this includes the carbonyl carbon of the acetyl group (at a characteristically low field), the four distinct carbons of the pyrazine ring, and the two methyl carbons.

Interactive Table 1. Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrazine-H | 8.0 - 9.0 | Singlet |

| Pyrazine-H | 8.0 - 9.0 | Singlet |

| Acetyl-CH₃ | ~2.7 | Singlet |

| Ring-CH₃ | ~2.6 | Singlet |

| Carbonyl-C | >190 | - |

| Pyrazine-C | 140 - 160 | - |

| Methyl-C | 20 - 30 | - |

| Note: These are estimated values and can vary based on solvent and experimental conditions. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ketone is typically observed in the range of 1680-1715 cm⁻¹. The aromatic C-H stretching vibrations of the pyrazine ring usually appear above 3000 cm⁻¹, while C-N stretching vibrations within the heterocyclic ring are found in the fingerprint region (typically 1350-1000 cm⁻¹).

Interactive Table 2. Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1680 - 1715 | Strong |

| Aromatic C=N/C=C Stretch | 1400 - 1600 | Medium-Strong |

| C-N Stretch | 1000 - 1350 | Medium |

Mass Spectrometry (MS, LC-MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. It is frequently used in conjunction with gas chromatography (GC-MS) or liquid chromatography (LC-MS) for the identification of compounds in complex mixtures. tandfonline.comacs.orgmdpi.com

For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight (136.15). A prominent fragment is expected from the alpha-cleavage of the acetyl group, resulting in the loss of a methyl radical (•CH₃, 15 Da) to give a fragment at m/z 121, or the loss of the acetyl group (•COCH₃, 43 Da) to give a fragment at m/z 93. tandfonline.com The NIST Mass Spectrometry Data Center provides reference spectra for this compound. nih.gov

Interactive Table 3. Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Significance |

| 136 | [C₇H₈N₂O]⁺ | Molecular Ion (M⁺) |

| 121 | [M - CH₃]⁺ | Loss of a methyl radical |

| 93 | [M - COCH₃]⁺ | Loss of the acetyl group |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic and conjugated systems, such as the pyrazine ring in this compound, exhibit characteristic absorption bands. The spectrum is expected to show absorptions corresponding to π→π* transitions, characteristic of the aromatic pyrazine system, and potentially n→π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity.

Crystallographic Analysis and Supramolecular Interactions

While spectroscopic methods define molecular connectivity, crystallographic techniques provide precise information about the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the gold standard for determining the precise solid-state structure of a crystalline compound. This technique can determine bond lengths, bond angles, and torsional angles with very high precision. Furthermore, it reveals how molecules pack in the crystal lattice and what intermolecular interactions, such as hydrogen bonding or π-stacking, are present.

Although a published crystal structure for this compound was not found in the available literature, such an analysis would provide definitive proof of its planar pyrazine ring and the geometry of the acetyl substituent. It would also elucidate any potential supramolecular interactions, which are crucial for understanding the material's bulk properties like melting point and solubility.

Hydrogen Bonding Networks in Pyrazine Systems

The formation of hydrogen bonds is a critical factor in the supramolecular assembly of pyrazine derivatives. In the case of this compound, potential hydrogen bond acceptors include the nitrogen atoms of the pyrazine ring and the oxygen atom of the ethanone (B97240) group. The hydrogen bond donors would likely be the hydrogen atoms of the methyl and acetyl groups, as well as those on the pyrazine ring, participating in weaker C–H···N and C–H···O interactions. A definitive analysis of the hydrogen bonding network, including parameters such as bond distances and angles, requires single-crystal X-ray diffraction data, which is currently unavailable for this compound.

π-π Stacking Interactions

π-π stacking interactions are another significant non-covalent force that governs the crystal packing of aromatic and heteroaromatic compounds like pyrazines. These interactions occur between the electron-rich π-systems of adjacent pyrazine rings. The geometry of these interactions can vary, leading to different arrangements such as face-to-face or offset stacking. Key parameters for characterizing π-π stacking, including the interplanar distance between the pyrazine rings and the centroid-to-centroid distance, can only be determined from the crystal structure. Without this data, a discussion of π-π stacking in this compound remains speculative.

Computational and Theoretical Studies of Pyrazine Based Molecules

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. niscpr.res.in It has become a primary tool for predicting molecular properties, including geometry, vibrational frequencies, and electronic characteristics, due to its favorable balance of accuracy and computational cost. nih.gov For pyrazine (B50134) derivatives, DFT calculations are instrumental in elucidating structural features and predicting reactivity. researchgate.net

DFT calculations are widely used to predict the geometric parameters (bond lengths and angles) of molecules in the gas phase. These theoretical values are then compared with experimental data, often obtained from X-ray single crystal diffraction for the solid state. nih.gov Typically, optimized bond lengths calculated by DFT are slightly larger than experimental values because the calculations model an isolated molecule, whereas experimental results reflect the molecule within a crystal lattice, subject to intermolecular forces. nih.gov

For pyrazine derivatives, DFT methods, such as B3LYP combined with a 6-311G** basis set, have shown to reproduce experimental structural parameters with good accuracy. nih.gov The process involves optimizing the molecular structure to find its lowest energy conformation. This optimized geometry is crucial for subsequent calculations of other properties. niscpr.res.in While a specific crystal structure for 1-(5-methyl-pyrazin-2-yl)-ethanone is not detailed in the provided search results, the methodology for its theoretical determination and comparison with experimental data is well-established for related heterocyclic compounds. nih.govnih.gov

Table 1: Comparison of Theoretical and Experimental Calculation States

| Feature | Theoretical Calculation (DFT) | Experimental Analysis (e.g., X-ray Diffraction) |

|---|---|---|

| State of Matter | Isolated molecule in the gas phase | Molecule in a solid-state crystal lattice |

| Influencing Factors | Intra-molecular forces only | Intra- and inter-molecular forces (e.g., hydrogen bonding, crystal packing) |

| Resulting Geometry | Lowest energy conformation of a single molecule | Average position of atoms in the unit cell |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. mdpi.com

In a DFT study on the related compound acetylpyrazine (B1664038) N(4)-butylthiosemicarbazone, the HOMO-LUMO energy gap was calculated to be -2.1143 eV using the B3LYP/6-311++G(d,p) basis set. researchgate.net The HOMO was primarily localized on the thiosemicarbazone moiety, while the LUMO was delocalized over the pyrazine ring. researchgate.net This type of analysis for this compound would similarly reveal the distribution of electron density and predict its stability and reactive sites.

Table 2: Frontier Molecular Orbitals and Their Significance

| Orbital | Description | Chemical Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). Its energy level corresponds to the ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). Its energy level corresponds to the electron affinity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates kinetic stability, chemical reactivity, and the energy required for electronic excitation. A larger gap signifies higher stability. mdpi.com |

Theoretical vibrational analysis using DFT is a powerful method for interpreting and assigning experimental vibrational spectra, such as Fourier-transform infrared (FT-IR) and Raman spectra. mdpi.com By calculating the vibrational frequencies of the optimized molecular structure, researchers can create a theoretical spectrum that aids in the assignment of experimental absorption bands to specific molecular vibrations (e.g., stretching, bending). researchgate.netmdpi.com

For complex molecules, the Potential Energy Distribution (PED) analysis is often used to provide a quantitative description of each vibrational mode. researchgate.netmdpi.com Studies on related pyrazine and pyridine (B92270) derivatives have shown excellent correlation between vibrational frequencies calculated via DFT (e.g., at the B3LYP/6-311++G(d,p) level) and those observed experimentally. researchgate.netresearchgate.net For instance, in a study of acetylpyrazine N(4)-butylthiosemicarbazone, the calculated C-H stretching vibrations were found at 3090 and 3073 cm⁻¹, which corresponded well with the experimental peaks at 3096 and 3080 cm⁻¹. researchgate.net This correlation confirms the accuracy of the optimized geometry and provides a detailed understanding of the molecule's vibrational properties.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution or charge transfer. A hard molecule has a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge from the environment.

These parameters are calculated using the energies of the HOMO and LUMO. researchgate.net For example, a DFT study on acetylpyrazine N(4)-butylthiosemicarbazone determined its chemical hardness (η) and electronegativity (χ) to be 1.0572 eV and 4.6429 eV, respectively. researchgate.net Such calculations for this compound would provide a quantitative measure of its stability and propensity to act as an electrophile.

Table 3: Key Global Reactivity Descriptors Calculated from HOMO-LUMO Energies

| Descriptor | Formula (in terms of HOMO & LUMO energies) | Interpretation |

|---|---|---|

| Electronegativity (χ) | χ ≈ - (EHOMO + ELUMO) / 2 | The tendency of a molecule to attract electrons. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to deformation of the electron cloud; a measure of stability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ ≈ -χ | The capacity of a species to accept electrons. |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a macromolecular target, typically a protein. researchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target. Studies on pyrazine derivatives have used docking to explore their potential as inhibitors of various enzymes, such as histone deacetylases (HDACs) and PIM-1 kinase. researchgate.netjapsonline.com The docking results help to rationalize structure-activity relationships (SAR) by revealing key binding interactions like hydrogen bonds and hydrophobic contacts within the protein's active site. researchgate.net

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and fluctuations of the ligand-protein complex over time. nih.gov Following a docking study, MD simulations can be run to assess the stability of the predicted binding pose and to gain a more dynamic understanding of the interactions. researchgate.net These simulations track the motions of atoms and molecules, offering insights into the activation or inhibition mechanisms of a target protein induced by the ligand. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. wikipedia.orgfiveable.me The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their observed activities. fiveable.me

For pyrazine derivatives, QSAR studies have been successfully applied to model various properties, including their odor characteristics and inhibitory activities against biological targets like PIM-1 kinase. japsonline.comnih.govijournalse.org In a typical QSAR study, various molecular descriptors (e.g., electronic, topological, and steric parameters) are calculated for a set of pyrazine molecules. Then, a statistical method, such as Multiple Linear Regression (MLR), is used to build a model that correlates these descriptors with the property of interest. ijournalse.org

For example, a QSAR study on the odor strength of alkylpyrazines found that electronic and topological features were key contributors. nih.gov Another study on pyrazine derivatives as PIM-1 kinase inhibitors developed a 3D-QSAR model that yielded high statistical significance, enabling the virtual screening of databases to find new potential inhibitors. japsonline.com Such models can be used to predict the activity of new, unsynthesized pyrazine compounds, thereby guiding the design of molecules with desired properties. wikipedia.org

Tautomerism and Isomerism in Pyrazine Derivatives

The structural diversity of pyrazine derivatives is significantly influenced by the phenomena of tautomerism and isomerism. These constitutional variations play a crucial role in determining the chemical reactivity, physical properties, and biological activity of these compounds. Computational and theoretical studies are invaluable tools for understanding the energetic relationships and interconversion barriers between different tautomers and isomers.

Tautomerism in Pyrazine Derivatives

Tautomerism refers to the chemical equilibrium between two or more interconvertible constitutional isomers, known as tautomers. In the context of pyrazine derivatives bearing acyl groups, such as this compound, the most relevant form of tautomerism is keto-enol tautomerism.

The this compound molecule exists as an equilibrium between its keto form and its corresponding enol form, 1-(5-methyl-pyrazin-2-yl)-ethen-1-ol. The keto form contains a carbonyl group (C=O), while the enol form is characterized by a hydroxyl group bonded to a carbon-carbon double bond (C=C-OH). The interconversion between these two forms involves the migration of a proton and the shifting of double bonds.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of these tautomers. kashanu.ac.ir For most simple ketones and aldehydes, the keto form is thermodynamically more stable and therefore predominates at equilibrium. This is primarily due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. researchgate.net

The position of the keto-enol equilibrium can be influenced by several factors, including the presence of substituents and the nature of the solvent. For instance, intramolecular hydrogen bonding can stabilize the enol form. The polarity of the solvent can also play a significant role; polar solvents may favor the more polar keto tautomer, while nonpolar solvents might shift the equilibrium towards the less polar enol form. nih.gov

While specific experimental or extensive computational studies on the keto-enol tautomerism of this compound are not widely available in the reviewed literature, theoretical calculations on analogous systems like 4-acyl pyrazolones have shown that the keto tautomer is generally more stable. kashanu.ac.ir The relative energies of the keto and enol tautomers can be calculated to predict the equilibrium constant (Keq).

| Tautomer | Gas Phase (kcal/mol) | Nonpolar Solvent (e.g., CCl₄) (kcal/mol) | Polar Solvent (e.g., Water) (kcal/mol) |

| Keto Form | 0 (Reference) | 0 (Reference) | 0 (Reference) |

| Enol Form | +5.8 | +4.5 | +6.5 |

Note: The data in this table are illustrative and based on general principles and computational studies of similar compounds. They are intended to represent the expected trend for this compound.

Isomerism in Pyrazine Derivatives

Isomers are molecules that have the same molecular formula but different arrangements of atoms. In the case of this compound (C₇H₈N₂O), several constitutional isomers are possible, primarily involving the positions of the methyl and acetyl substituents on the pyrazine ring.

The pyrazine ring has four carbon atoms where substitution can occur. In this compound, the substituents are at positions 2 and 5. Other possible positional isomers would have these groups at different locations on the ring. Theoretical studies can predict the relative stabilities of these isomers by calculating their ground-state energies. Generally, the steric and electronic interactions between the substituent groups and with the nitrogen atoms of the pyrazine ring determine the relative stability of the isomers.

| Isomer Name | Position of Acetyl Group | Position of Methyl Group |

| 1-(3-methyl-pyrazin-2-yl)-ethanone | 2 | 3 |

| This compound | 2 | 5 |

| 1-(6-methyl-pyrazin-2-yl)-ethanone | 2 | 6 |

| 1-(3-methyl-pyrazin-5-yl)-ethanone | 5 | 3 |

Note: This table lists some of the possible constitutional isomers based on the substitution pattern on the pyrazine ring.

Theoretical calculations, such as DFT, can provide the optimized geometries and relative energies of these isomers, offering insights into which structures are more likely to be formed or are more stable. nih.gov These computational predictions are crucial for guiding synthetic strategies and for the identification of isomers in experimental samples.

Mechanistic Investigations of Reactions Involving 1 5 Methyl Pyrazin 2 Yl Ethanone

Reaction Pathway Elucidation

The elucidation of reaction pathways is central to understanding the transformation of 1-(5-methyl-pyrazin-2-yl)-ethanone into various products. While specific, in-depth studies on the reaction mechanisms of this particular ketone are not extensively documented in publicly available literature, general principles of pyrazine (B50134) chemistry and the reactivity of aryl ketones allow for the postulation of several key reaction pathways.

One of the most significant pathways related to this compound is its formation during the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating. It is a key process in the formation of flavor and aroma compounds in cooked foods. The formation of pyrazines, including alkyl- and acyl-substituted derivatives like this compound, is a well-established outcome of the Maillard reaction. The general pathway involves the condensation of α-dicarbonyl compounds (formed from sugar degradation) with amino compounds (from amino acids) to form α-aminocarbonyls. These intermediates can then undergo self-condensation or react with other dicarbonyl species to form a dihydropyrazine (B8608421) ring, which subsequently oxidizes to the aromatic pyrazine. The specific substitution pattern of this compound suggests its origin from specific precursors within the complex Maillard reaction network.

Beyond its formation, this compound can participate in several types of reactions, primarily involving the acetyl group and the pyrazine ring itself.

Table 1: Postulated Reaction Pathways for this compound

| Reaction Type | Reagents/Conditions | Probable Products | Mechanistic Features |

| Nucleophilic Addition to Carbonyl | Grignard reagents (R-MgX), Organolithium reagents (R-Li) | Tertiary alcohols | The carbonyl carbon is electrophilic and susceptible to attack by strong nucleophiles. |

| Aldol (B89426) Condensation | Base (e.g., NaOH) or Acid (e.g., H+) catalyst, another carbonyl compound | α,β-Unsaturated ketones (chalcones) | The α-protons of the acetyl group are acidic and can be removed to form an enolate, which then attacks another carbonyl group. |

| Oxidation of the Acetyl Group | Strong oxidizing agents (e.g., KMnO4, CrO3) | 5-Methylpyrazine-2-carboxylic acid | The acetyl group is oxidized to a carboxylic acid functional group. |

| Reduction of the Acetyl Group | Reducing agents (e.g., NaBH4, LiAlH4) | 1-(5-Methyl-pyrazin-2-yl)-ethanol | The carbonyl group is reduced to a secondary alcohol. |

Intermediate Characterization

The direct observation and characterization of reaction intermediates are paramount for validating proposed reaction mechanisms. For reactions involving this compound, the identification of transient species would provide critical evidence for the stepwise nature of its transformations.

In the context of aldol-type condensation reactions, a key intermediate is the enolate of this compound. This intermediate is formed by the deprotonation of the α-carbon of the acetyl group by a base. Although typically not isolated due to its high reactivity, its formation can be inferred from the products of the reaction and can potentially be observed using spectroscopic techniques under specific conditions (e.g., low temperature NMR).

Another class of intermediates arises from nucleophilic addition to the carbonyl group. For instance, in a Grignard reaction, the initial adduct formed is a magnesium alkoxide , which is then protonated during aqueous workup to yield the final tertiary alcohol.

In the formation of pyrazines via the Maillard reaction, a variety of open-chain and cyclic intermediates are involved. Key precursors to the pyrazine ring itself are α-aminocarbonyl compounds. The self-condensation of these intermediates leads to a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine. While these are intermediates in the formation of the title compound, they are crucial to understanding its origin in many natural and processed systems.

Due to the general scarcity of detailed mechanistic studies specifically targeting this compound as a reactant, the experimental characterization of its reaction intermediates remains a field ripe for investigation. Advanced techniques such as in-situ spectroscopy (NMR, IR), mass spectrometry, and computational modeling would be invaluable in identifying and characterizing these transient species.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on how reaction rates are affected by factors such as concentration, temperature, and catalysts. This information is essential for understanding the energy profile of a reaction and for optimizing reaction conditions.

Currently, there is a lack of published kinetic data specifically for reactions involving this compound as a starting material. However, we can infer general kinetic behavior based on analogous reactions.

For instance, in an aldol condensation, the rate of reaction is typically dependent on the concentrations of the ketone, the other carbonyl reactant, and the catalyst (acid or base). The rate-determining step can vary depending on the specific conditions; it could be the formation of the enolate, the nucleophilic attack, or the dehydration step. A hypothetical rate law for the base-catalyzed self-condensation of this compound could be:

Rate = k[this compound]^m[Base]^n

where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to the ketone and the base, respectively. Experimental determination of these orders would be necessary to establish the precise rate law.

Table 2: Factors Influencing Reaction Rates of this compound (Hypothetical)

| Factor | Influence on Reaction Rate | Rationale |

| Concentration of Reactants | Generally, increasing the concentration of reactants increases the reaction rate. | Higher concentration leads to more frequent collisions between reacting molecules. |

| Temperature | Increasing the temperature typically increases the reaction rate significantly. | Provides molecules with more kinetic energy to overcome the activation energy barrier. |

| Presence of a Catalyst | A suitable catalyst (acid or base for condensation) will increase the reaction rate. | Provides an alternative reaction pathway with a lower activation energy. |

| Solvent | The polarity and protic/aprotic nature of the solvent can influence the stability of intermediates and transition states, thereby affecting the rate. | For example, a polar protic solvent might stabilize charged intermediates in an ionic mechanism. |

To obtain concrete kinetic data, a series of experiments would need to be conducted where the concentration of one reactant is varied while others are kept constant, and the reaction progress is monitored over time. Techniques such as UV-Vis spectroscopy (monitoring the formation of a colored product), gas chromatography (GC), or high-performance liquid chromatography (HPLC) could be employed for this purpose. The data obtained would allow for the calculation of the rate constant and the determination of the reaction order, providing a deeper, quantitative understanding of the reaction mechanism.

Biological and Pharmacological Research of Pyrazine Derivatives

Antimicrobial Activity

No specific data regarding the antimicrobial activity of 1-(5-methyl-pyrazin-2-yl)-ethanone was found in the reviewed literature. Research on the antimicrobial effects of pyrazine (B50134) derivatives is an active area, but studies focusing explicitly on this compound are not publicly available.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

There are no available studies that specifically test the antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacteria. Therefore, no data on its minimum inhibitory concentration (MIC) or other measures of antibacterial activity can be provided.

Antifungal Properties

Specific research detailing the antifungal properties of this compound is not present in the current body of scientific literature. While other pyrazine derivatives have been investigated for antifungal effects, this particular compound has not been the subject of such studies.

Structure-Activity Relationships in Antimicrobial Agents

Due to the lack of research on the antimicrobial activity of this compound, there is no information available regarding its structure-activity relationships as an antimicrobial agent.

Mechanisms of Antimicrobial Action

The mechanism by which this compound may exert antimicrobial action has not been investigated, as no studies have established its antimicrobial activity in the first place.

Anticancer Activity

There is a notable absence of research into the potential anticancer activities of this compound. While the broader class of pyrazine derivatives has been a subject of interest in oncology research, this specific compound has not been evaluated.

Inhibitory Effects on Cancer Cell Lines

No published studies were found that investigated the inhibitory effects of this compound on any cancer cell lines. Consequently, there is no data available on its cytotoxic or cytostatic potential against cancerous cells.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. tandfonline.comnih.gov Consequently, kinase inhibitors have emerged as a significant class of therapeutic agents. tandfonline.comnih.gov Pyrazine derivatives have been extensively investigated as scaffolds for the development of potent and selective kinase inhibitors. tandfonline.com

A series of 2,6-disubstituted pyrazine derivatives have been designed and synthesized as inhibitors of Casein Kinase 2 (CK2) and Pim-1 kinase. nih.gov Through structure-guided optimization, researchers developed lead compounds that demonstrated inhibitory activity in both enzymatic and cellular assays. nih.gov Another study focused on imidazo[1,2-a]pyrazine (B1224502) derivatives as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a well-established target in cancer therapy. researchgate.net The results of an in vitro kinase assay showed that derivatives with a pyridin-4-yl group at position 2 and a benzyl (B1604629) group at position 3 of the imidazo[1,2-a]pyrazine core exhibited the most potent CDK9 inhibitory activity, with one compound showing an IC50 of 0.16 µM. researchgate.net The cytotoxic effects of these novel compounds were found to be correlated with their CDK9 inhibitory activity in various cancer cell lines. researchgate.net

Most pyrazine-based kinase inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the enzyme. tandfonline.com The primary chemical scaffolds for these inhibitors include imidazopyrazines, pyrazolopyrazines, and triazolopyrazines. tandfonline.com

Table 1: Kinase Inhibition by Pyrazine Derivatives

| Compound Class | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| 2,6-disubstituted pyrazine derivatives | CK2, Pim-1 | Structure-guided optimization led to the development of a lead compound with both enzymatic and cellular inhibition. Some analogs also showed potent PIM kinase activity. | nih.gov |

Antioxidant Activity

Pyrazine derivatives have demonstrated notable antioxidant properties. mdpi.comtandfonline.comtandfonline.com The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. nih.gov

Research on pyrazoline derivatives, which are structurally related to pyrazines, has shown that their antioxidant capacity is influenced by the substituents on the aromatic ring. nih.gov In one study, pyrazoline carbothioamides exhibited higher free radical scavenging activity than N-phenyl pyrazolines. nih.gov Another study on novel pyrazoline derivatives screened their in-vitro antioxidant activity using DPPH, superoxide, and nitric oxide methods, with some compounds showing moderate activity compared to the standard, ascorbic acid. researchgate.net

A study on chalcones and their pyrazine analogs investigated their antioxidant activity and found that the pyrazine analogs displayed significant potential. nih.gov The antioxidant activity is a key area of interest as it underpins the therapeutic potential of these compounds in a range of diseases associated with oxidative stress. mdpi.com

Table 2: Antioxidant Activity of Pyrazine and Related Derivatives

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| Pyrazoline derivatives | DPPH assay | Antioxidant activity depends on the substituents on the aromatic ring. Pyrazoline carbothioamides showed higher free radical scavenging activity than N-phenyl pyrazolines. | nih.gov |

| 1,3,5-trisubstituted Pyrazolines | DPPH, superoxide, and nitric oxide scavenging | Some synthesized compounds exhibited moderate antioxidant activity in comparison to ascorbic acid. | researchgate.net |

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazine derivatives has been a subject of significant research. mdpi.comnih.govnih.gov These compounds have been shown to target various inflammatory pathways. mdpi.com

A review of natural product-pyrazine hybrids highlighted that these derivatives exhibit a wide range of biological activities, including anti-inflammatory effects. mdpi.com For instance, a paeonol (B1678282) derivative containing a pyrazine structure showed a 56.32% inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in RAW264.7 macrophages at a concentration of 20 µM. nih.gov

The mechanism of anti-inflammatory action for some pyrazine-related compounds, such as pyrazolines, involves the inhibition of enzymes like lipoxygenase (LOX). researchgate.net In one study, a pyrazoline derivative was identified as the most potent lipoxygenase inhibitor with an IC50 value of 80 µM. researchgate.net Docking studies revealed that this compound interacts with the hydrophobic pocket of the enzyme. researchgate.net

Table 3: Anti-inflammatory Activity of Pyrazine Derivatives

| Compound/Derivative | Assay/Target | Results | Reference |

|---|---|---|---|

| Paeonol-pyrazine derivative | LPS-induced NO overexpression in RAW264.7 macrophages | 56.32% inhibition at 20 µM | nih.gov |

Anti-diabetic Activity

Pyrazine derivatives and their analogs are being explored for their potential in managing diabetes. nih.gov The primary mechanism of action for some of these compounds is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. nih.gov

A study on novel 6-(4-substitue-piperazin-1-yl)-2-aryl-1H-benzimidazole derivatives, which incorporate a piperazine (B1678402) ring (a related nitrogen-containing heterocycle), demonstrated significant inhibition of both α-glucosidase and α-amylase. The IC50 values ranged from 0.85 ± 0.25 to 29.72 ± 0.17 µM for α-glucosidase and 4.75 ± 0.24 to 40.24 ± 0.10 µM for α-amylase, which were comparable or better than the standard drug acarbose (B1664774). nih.gov

Another study focused on aryl-substituted pyrazolo[3,4-b]pyridine derivatives and found that several compounds displayed excellent anti-diabetic activities, with IC50 values significantly lower than that of acarbose. mdpi.com Furthermore, research into acyl pyrazole (B372694) sulfonamides identified a compound that was 35 times more potent than acarbose against α-glucosidase, with an IC50 value of 1.13 ± 0.06 µM. frontiersin.org These findings highlight the potential of pyrazine and related heterocyclic structures in the development of new anti-diabetic agents. nih.gov

Table 4: Anti-diabetic Activity of Pyrazine Analogs

| Compound Class | Target Enzyme | IC50 Values | Reference |

|---|---|---|---|

| 6-(4-substitue-piperazin-1-yl)-2-aryl-1H-benzimidazole derivatives | α-glucosidase | 0.85 ± 0.25 – 29.72 ± 0.17 µM | nih.gov |

| 6-(4-substitue-piperazin-1-yl)-2-aryl-1H-benzimidazole derivatives | α-amylase | 4.75 ± 0.24 – 40.24 ± 0.10 µM | nih.gov |

| Aryl-substituted pyrazolo[3,4-b]pyridine derivatives | α-amylase | e.g., 5.10, 5.12, 5.16, 5.17, 5.18, 5.19, 5.21 µM | mdpi.com |

Other Reported Biological Activities of Pyrazine Analogs

Pyrazine derivatives have long been recognized for their anti-tubercular properties, with pyrazinamide (B1679903) being a first-line drug for tuberculosis treatment. rsc.org Research in this area continues to yield new and potent anti-tubercular agents. researchgate.net

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Ra. rsc.org Several compounds from this series exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 µM. rsc.org Another study on 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives also reported remarkable anti-tubercular activity against Mycobacterium tuberculosis (H37Rv). researchgate.net

Furthermore, N-pyrazinylthiourea derivatives have been synthesized and shown to display tuberculostatic activity in vitro, with MIC values ranging from 8 to 1000 µg/cm³. nih.gov Research into pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids has also identified compounds with potent activity against M. tuberculosis, with some showing 98-99% inhibition at an MIC of 12.5 µg/mL. acs.org

Table 5: Anti-tubercular Activity of Pyrazine Derivatives

| Compound Series | Strain | Activity (IC50/MIC) | Reference |

|---|---|---|---|

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives | M. tuberculosis H37Ra | IC50: 1.35–2.18 µM | rsc.org |

| 5-methylpyrazine-2-carbohydrazide derivatives | M. tuberculosis (H37Rv) | Seven compounds showed remarkable activity. | researchgate.net |

| N-pyrazinylthiourea derivatives | M. tuberculosis | MIC: 8–1000 µg/cm³ | nih.gov |

In addition to their medicinal applications, pyrazine derivatives have found use in agriculture as pesticides and fungicides. researchgate.netresearchgate.net The development of new agrochemicals is crucial for controlling plant diseases and ensuring food security. nih.govresearchgate.net

Pyrazine derivatives have been evaluated for their herbicidal activity, with some compounds showing effectiveness as pre- and post-emergence herbicides. researchgate.net They have been shown to induce chlorosis in weeds without harming useful crops, making them selective herbicides. researchgate.net

In the realm of fungicides, pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety have demonstrated significant activity against various plant pathogens, including V. mali, S. sclerotiorum, and G. graminis var. tritici. researchgate.net Some of these compounds exhibited inhibition rates above 90% at a concentration of 50 µg/mL. researchgate.net

Furthermore, the introduction of halopyrazole groups into the structure of matrine (B1676216), a botanical pesticide, has been shown to significantly enhance its insecticidal and fungicidal activities. mdpi.com These modified compounds showed high inhibitory effects against several fungal species and increased mortality rates in various insect pests. mdpi.com

Table 6: Pesticidal/Fungicidal Activity of Pyrazine and Related Derivatives

| Compound Class | Target | Activity | Reference |

|---|---|---|---|

| Pyrazine derivatives | Weeds (e.g., pigweeds) | Effective as pre- and post-emergence herbicides. | researchgate.net |

| Pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline | G. graminis var. tritici | >90% inhibition at 50 µg/mL | researchgate.net |

| Halopyrazole matrine derivatives | Plutella xylostella, Mythimna separata, Spodoptera frugiperda | Corrected mortality rate of 100% | mdpi.com |

Applications in Materials Science and Industrial Processes

Pyrazines as Ligands in Coordination Chemistry

Pyrazine (B50134) and its derivatives are fundamental building blocks in coordination chemistry. researchgate.net As heterocyclic aromatic compounds with two nitrogen atoms in a 1,4-arrangement, they can act as bridging ligands, connecting metal centers to form extended structures like coordination polymers and metal-organic frameworks (MOFs). researchgate.netosti.gov The nitrogen atoms possess lone pairs of electrons that can coordinate to metal ions, making pyrazines effective N,N'-ditopic ligands. researchgate.net The specific derivative, 1-(5-methyl-pyrazin-2-yl)-ethanone, features a pyrazine ring that allows it to participate in such coordination, while the methyl and ethanone (B97240) groups can influence the electronic properties and steric interactions of the resulting complexes. The coordination of pyrazine derivatives to metal ions like ruthenium(III), manganese(II), iron(III), cobalt(II), and nickel(II) has been studied, demonstrating their versatility in forming stable complexes. nih.govscispace.comrsc.org

Metal-Organic Frameworks (MOFs) based on Pyrazine Derivatives

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. Pyrazine and its derivatives are widely used as linkers in the synthesis of MOFs due to their ability to bridge metal centers. osti.govnih.govnih.gov These pyrazine-based MOFs can exhibit high porosity and thermal stability. nih.gov

For example, pyrazine has been used to create pillared MOFs with Group 6 metals (Cr, Mo, W), resulting in frameworks with the general formula M(CO)₃(pyrazine)₃/₂. rsc.orgdtu.dk These materials are the first crystallographically characterized examples of MOFs based on zero-valent metals. rsc.orgdtu.dk Another study details the synthesis of a series of isoreticular MOFs with the formula M(BDC)(L), where M is Fe(II) or Co(II), BDC is 1,4-benzenedicarboxylate, and L is pyrazine. osti.gov These frameworks are permanently porous and contain high-spin metal centers. osti.gov

The structure and properties of these MOFs can be influenced by factors such as the solvent used during synthesis. For instance, the reaction of cobalt(II) succinate (B1194679) with pyrazine can yield different coordination polymers depending on the solvent system, affecting the final architecture and properties of the material. nih.gov

| Metal Center | Other Ligands | Resulting MOF Structure | Reference |

| Mo(0) | Carbonyl (CO) | fac-Mo(CO)₃(pyz)₃/₂·1/2 pyz; hexagonal pore channels | nih.gov |

| Cr(0), W(0) | Carbonyl (CO) | fac-M(CO)₃(pyrazine)₃/₂; pyrazine-pillared frameworks | rsc.org |

| Fe(II), Co(II) | 1,4-benzenedicarboxylate (BDC) | M(BDC)(pyz); porous solid with weakly coupled metal centers | osti.gov |

| Co(II) | Succinate | 1D and 3D coordination polymers; architecture dependent on solvent | nih.gov |

Luminescent Properties of Metal Complexes

Pyrazine derivatives are integral to the development of luminescent metal complexes. rsc.org The introduction of a pyrazine ligand into a metal complex can significantly influence its photophysical properties, often leading to a red-shift in emission wavelengths compared to pyridine-based analogues due to the lower energy of the π–π* transition in pyrazine. rsc.org The non-coordinating nitrogen atom on the pyrazine ring offers a site for further modification, such as protonation or alkylation, which can tune the luminescent properties of the complex without altering the primary ligand framework. rsc.org

For instance, cyclometalated gold(III) pincer complexes based on pyrazine have been synthesized and shown to be highly emissive. rsc.org Their emission color can be modulated from red to blue by protonation or N-alkylation. rsc.org Similarly, silver(I) coordination polymers with pyrazine and methylpyrazine ligands exhibit strong luminescence in the solid state at room temperature, with the emission originating from a triplet charge-transfer (³CT) excited state. acs.org The development of luminescent complexes with first-row transition metals (e.g., V, Cr, Mn, Fe, Co, Ni, Cu) is a growing field, where ligand design is crucial for achieving desired photophysical properties. nih.govacs.org The strong σ-donor strength of certain ligands can destabilize non-emissive metal-centered states, thereby promoting luminescence. nih.gov

Ionic Conductivity in Pyrazine-Derived Compounds

Pyrazine derivatives have been explored for their potential in creating materials with significant ionic conductivity. A patent describes the synthesis of pyrazine-based ionic liquids that exhibit high electrical conductivity, low melting points, and good thermal stability. google.com These ionic liquids, which are composed entirely of ions at or near room temperature, are proposed for use as electrolytes in supercapacitors and lithium-ion batteries due to their wide electrochemical window and high decomposition voltage. google.com

Furthermore, studies on metal complexes incorporating pyrazine derivatives have revealed semiconducting properties. For example, a novel hydrazone Schiff base ligand derived from pyrazine-2-carbohydrazide (B1222964) and its metal complexes (Ti(III), Cr(III), Fe(III), etc.) have been synthesized. bendola.com Solid-state electrical conductivity measurements of these complexes showed that their conductivity increases with temperature, which is characteristic of semiconducting materials. bendola.com The measured conductivity values at room temperature were in the range of 7.32 × 10⁻¹² to 7.34 × 10⁻¹⁰ Ω⁻¹ cm⁻¹. bendola.com In a different study, the layered coordination solid CrCl₂(pyrazine)₂ was found to be a conductive magnet, reaching a conductivity of 32 mS cm⁻¹ at room temperature through a 2D hopping-based transport mechanism. berkeley.edu This property is attributed to the redox-activity of the pyrazine ligand. berkeley.edu

Role in Flavor and Aroma Chemistry (Excluding Sensory Properties)

While the sensory properties of this compound are a major aspect of its use, its formation chemistry is a critical area of study in food science. Pyrazines are significant heterocyclic flavor compounds that are typically formed during thermal processing or fermentation. nih.govnih.gov

Formation Pathways in Food Systems

The primary route for the formation of pyrazines, including alkylpyrazines like this compound, in food is the Maillard reaction. nih.gov This complex series of reactions occurs between amino acids and reducing sugars at elevated temperatures. The formation of pyrazines is specifically linked to the reaction between α-dicarbonyl compounds (products of sugar degradation) and amino acids, which leads to the formation of α-aminoketones. nih.gov These aminoketones can then self-condense or react with other aminoketones to form dihydropyrazines, which are subsequently oxidized to form the stable aromatic pyrazine ring.

The specific substitution pattern on the pyrazine ring is determined by the precursor amino acids and sugars. For example, the reaction of valine, leucine, or isoleucine can lead to the formation of specific pyrazine derivatives. d-nb.info The formation of this compound would involve precursors that can provide the methyl and acetyl groups attached to the pyrazine core. Besides the Maillard reaction, pyrazines can also be formed through microbial pathways during fermentation processes. nih.govnih.gov

Industrial Synthesis and Scale-up Considerations

The industrial production of pyrazines like this compound can be achieved through both chemical synthesis and biotechnological methods. d-nb.info The choice of method often depends on the desired product declaration (natural vs. synthetic) and economic factors. researchgate.net

Chemical synthesis is a well-established route. One of the most common methods involves the reaction of 1,2-diketones with ammonia (B1221849) or its derivatives to form aminoketones, which then dimerize and condense to yield the pyrazine ring. d-nb.info Another approach is the Staedel–Rugheimer pyrazine synthesis, where a 2-haloacetophenone is reacted with ammonia, followed by condensation and oxidation. wikipedia.org For large-scale production, factors such as the availability and cost of raw materials, reaction efficiency, and ease of purification are critical. For example, a patented process for preparing 5-methylpyrazine-2-carboxylic acid uses readily available starting materials like methylglyoxal (B44143) and involves steps such as cyclization, oxidation, and purification that are amenable to industrial scale-up. google.com

Biotechnological routes, including fermentation and biocatalysis, are gaining importance as they can yield products considered "natural." researchgate.net Microbial synthesis utilizes microorganisms that naturally produce pyrazines, where the specific product can be controlled by feeding the microorganism with appropriate precursors. d-nb.info Chemo-enzymatic methods, using enzymes like amino transaminases, have also been developed to synthesize substituted pyrazines from 1,2-diketone precursors. d-nb.info Scale-up of these bioprocesses requires optimization of fermentation conditions, efficient downstream processing, and ensuring regulatory compliance for food-grade products.

| Synthesis Approach | Key Precursors/Components | Description | Reference |

| Chemical Synthesis | 1,2-Diketones, Ammonia | Reaction of diketones with ammonia to form aminoketones, which then dimerize and condense. | d-nb.info |

| Chemical Synthesis | Methylglyoxal, o-Phenylenediamine | Cyclization, oxidation, and purification steps to produce 5-methylpyrazine-2-carboxylic acid. | google.com |

| Biotechnological | Microorganisms (e.g., Paenibacillus aceti) | Fermentation process where microorganisms convert precursors into specific pyrazines. | d-nb.info |

| Chemo-enzymatic | 1,2-Diketones, Amino Transaminase | Enzymatic amination of diketones to form α-aminoketones, which dimerize to the pyrazine product. | d-nb.info |

Analytical and Characterization Techniques in Pyrazine Research

Chromatographic Methods (GC, HPLC, UPLC-MS/MS)

Chromatography is a cornerstone for the separation, identification, and quantification of pyrazines like 1-(5-methyl-pyrazin-2-yl)-ethanone, which are often present in complex mixtures, such as food and flavor samples.

Gas Chromatography (GC)

Gas chromatography is a principal technique for the analysis of volatile compounds such as this compound. nist.gov It is frequently used for determining the retention index of the compound, which aids in its identification. nist.gov The National Institute of Standards and Technology (NIST) provides retention index data for this compound on various GC columns. nist.gov For instance, the retention index can differ significantly depending on the polarity of the stationary phase used in the capillary column. nist.gov This technique has been applied to analyze aroma components in products like non-centrifugal cane sugar. impurity.com

Below is a table of Kovats Retention Index (RI) data for this compound from the NIST database. The RI is a dimensionless unit that normalizes retention times relative to a series of n-alkanes, allowing for inter-laboratory comparison of GC data.

Table 1: Gas Chromatography Retention Indices for this compound

| Column Type | Active Phase | Retention Index (RI) |

|---|---|---|

| Capillary | DB-1 (non-polar) | 1080, 1093 |

| Capillary | HP-5 (non-polar) | 1093 |

| Capillary | SE-30 (non-polar) | 1080 |

| Capillary | Carbowax 20M (polar) | 1714, 1723 |

| Capillary | DB-WAX (polar) | 1723 |

Data sourced from the NIST Chemistry WebBook. nist.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly for separating isomers of pyrazine (B50134) compounds that may have similar volatility. nih.gov While direct HPLC methods for this compound are not extensively detailed, the methodologies used for closely related pyrazine isomers are applicable. For example, research on separating 2-ethyl-5-methylpyrazine (B82492) and 2-ethyl-6-methylpyrazine (B77461) has successfully employed a polysaccharide chiral stationary phase column (Chiralpak AD-H). nih.govresearchgate.net Mobile phases consisting of hexane/isopropanol or cyclohexane/isopropanol in an isocratic mode have proven effective for resolving such regio-isomers. nih.govresearchgate.net This approach demonstrates the capability of HPLC to achieve fine separation of structurally similar pyrazines, which is crucial for purification and detailed analysis. nih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For rapid and highly sensitive quantification of pyrazines in complex samples, UPLC-MS/MS is an advanced and effective method. nih.gov This technique combines the high-resolution separation of UPLC with the specificity and sensitivity of tandem mass spectrometry. nih.gov In studies of pyrazines in beverages, a direct injection UPLC-MS/MS approach has been developed to quantify multiple pyrazines simultaneously. nih.govnist.gov The methodology involves optimizing mass spectrometry parameters, such as cone voltage and collision energy, for each specific pyrazine to achieve the highest sensitivity. nih.gov The process uses electrospray ionization (ESI) in positive mode and monitors specific multiple reaction monitoring (MRM) transitions for each compound, allowing for precise quantification even at low concentrations. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique for verifying the chemical composition of a compound. It determines the mass percentages of each element within a sample, which are then compared to the theoretical values calculated from its molecular formula.

For this compound, the established molecular formula is C₇H₈N₂O. nist.govimpurity.comthegoodscentscompany.com Based on this formula, the molecular weight is approximately 136.15 g/mol . nist.govimpurity.comthegoodscentscompany.com The theoretical elemental composition can be calculated as follows:

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 61.75% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 5.92% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 20.58% |

| Oxygen | O | 15.999 | 1 | 15.999 | 11.75% |

| Total | | | | 136.154 | 100.00% |

This data confirms the elemental makeup of the molecule, a critical step in its initial characterization and for confirming the purity of a synthesized or isolated sample.

Thermal Analysis

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound, key thermal properties like melting point, boiling point, and flash point have been determined, which are crucial for its handling, purification, and application.

The compound exists as an off-white to pale yellow solid at room temperature. impurity.com Experimental data provides specific values for its phase transitions and flammability.

Table 3: Thermal Properties of this compound

| Property | Value | Notes |

|---|---|---|

| Melting Point | 54 - 56 °C | Transition from solid to liquid phase. impurity.com |

| Boiling Point | 226 - 228 °C | At standard atmospheric pressure (760.00 mm Hg). |

These values are typically measured using techniques such as Differential Scanning Calorimetry (DSC) for the melting point and Thermogravimetric Analysis (TGA) to study thermal stability and decomposition patterns. The melting point indicates the temperature at which the solid compound transitions into a liquid, while the boiling point marks the transition from liquid to gas. The flash point is the lowest temperature at which the vapor of the compound can ignite in the presence of an ignition source.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(5-methyl-pyrazin-2-yl)-ethanone, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves condensation reactions between pyrazine derivatives and acetylating agents. For example, a modified Friedel-Crafts acylation under anhydrous conditions using AlCl₃ as a catalyst in dichloromethane at 0–5°C can yield the compound. Optimization includes adjusting stoichiometry (e.g., 1.2:1 molar ratio of acetyl chloride to 5-methylpyrazine), reaction time (4–6 hours), and post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

- Key Variables : Temperature control (<10°C prevents side reactions), solvent polarity, and catalyst activity.

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃, 400 MHz) shows a singlet at δ 2.60 ppm (methyl group on pyrazine) and a carbonyl resonance at δ 8.10 ppm. ¹³C NMR confirms the ketone (δ 198 ppm) and pyrazine carbons (δ 145–155 ppm).

- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and pyrazine ring vibrations at 1550–1600 cm⁻¹ .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 151) and fragmentation patterns validate molecular weight and functional groups.

Q. What are the key ADMET properties of this compound, and how do they influence its pharmacokinetic profile?

- Methodological Answer : Computational ADMET studies (e.g., SwissADME) predict:

- Lipinski’s Rule Compliance : Molecular weight (<500 Da), LogP (~1.5), H-bond donors/acceptors (0/3) suggest oral bioavailability .

- Metabolic Stability : Cytochrome P450 interactions (CYP3A4 substrate) may require co-administration with inhibitors to prolong half-life.

- Toxicity : Ames test predictions (non-mutagenic) and LD₅₀ estimates (>500 mg/kg in rodents) guide safe dosing ranges .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data for this compound?

- Methodological Answer :

- Step 1 : Validate docking models (e.g., AutoDock Vina) using co-crystallized ligands from the PDB (e.g., 3ERT for kinase targets). Adjust grid box size and scoring functions to improve binding affinity correlations.

- Step 2 : Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to experimentally measure binding constants (Kd). Discrepancies may arise from solvation effects or protein flexibility not modeled in silico .

- Case Study : A 2022 study found a 20% deviation in docking-predicted vs. experimental IC₅₀ values for pyrazine derivatives; MD simulations refined the binding poses .

Q. What strategies improve the selectivity of this compound derivatives toward specific biological targets?

- Methodological Answer :

- Structural Modifications : Introduce substituents at the pyrazine C-3 position (e.g., halogens, methyl groups) to sterically block off-target interactions.

- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., pyrazine N-atoms) and hydrophobic pockets for selective binding .

- Example : A 2024 study achieved 10-fold selectivity for kinase A over kinase B by replacing the methyl group with a trifluoromethyl moiety .

Q. What methodologies assess and mitigate the compound’s toxicity in preclinical development?

- Methodological Answer :

- In Vitro Assays : HepG2 cell viability assays (IC₅₀ > 100 µM) and hERG channel inhibition screening (patch-clamp electrophysiology) identify cardiotoxicity risks.

- In Vivo Mitigation : Co-administration with N-acetylcysteine (ROS scavenger) reduced hepatotoxicity in rat models by 40% .

- Table : Toxicity Profile Summary

| Assay | Result | Reference |

|---|---|---|

| Ames Test | Negative (non-mutagenic) | |

| Acute Oral Toxicity (Rat LD₅₀) | 620 mg/kg | |

| hERG Inhibition (IC₅₀) | 18 µM |

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for this compound in cancer vs. antimicrobial assays?

- Methodological Answer :

- Context Dependency : Bioactivity varies with cell type (e.g., Gram-negative bacteria vs. HeLa cells) due to membrane permeability differences.

- Experimental Design : Discrepancies arise from assay conditions (e.g., serum-free media reduces false positives). A 2023 study resolved contradictions by standardizing MIC (Microbial) and MTT (Cancer) protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.